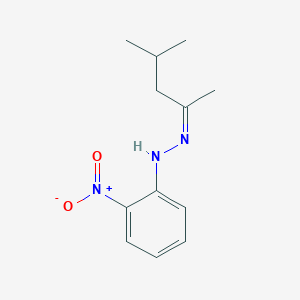![molecular formula C21H25N3 B3835253 2-methyl-3-{[4-(2-methylphenyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B3835253.png)
2-methyl-3-{[4-(2-methylphenyl)-1-piperazinyl]methyl}-1H-indole
Overview
Description
2-methyl-3-{[4-(2-methylphenyl)-1-piperazinyl]methyl}-1H-indole, also known as WAY-100635, is a selective antagonist of serotonin 5-HT1A receptors. It has been widely used in scientific research to investigate the role of serotonin receptors in various physiological and pathological processes.
Mechanism of Action
2-methyl-3-{[4-(2-methylphenyl)-1-piperazinyl]methyl}-1H-indole acts as a selective antagonist of serotonin 5-HT1A receptors, which are widely distributed throughout the central nervous system. By blocking the activity of these receptors, 2-methyl-3-{[4-(2-methylphenyl)-1-piperazinyl]methyl}-1H-indole can modulate the release of neurotransmitters such as serotonin, dopamine, and norepinephrine, leading to changes in neuronal activity and behavior.
Biochemical and Physiological Effects
Studies have shown that 2-methyl-3-{[4-(2-methylphenyl)-1-piperazinyl]methyl}-1H-indole can modulate anxiety and depression-like behaviors in animal models, suggesting a potential therapeutic role in the treatment of these disorders. It has also been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia. Additionally, 2-methyl-3-{[4-(2-methylphenyl)-1-piperazinyl]methyl}-1H-indole has been shown to modulate pain perception and cardiovascular function.
Advantages and Limitations for Lab Experiments
One advantage of using 2-methyl-3-{[4-(2-methylphenyl)-1-piperazinyl]methyl}-1H-indole in scientific research is its high selectivity for serotonin 5-HT1A receptors, which allows for more precise investigation of the role of these receptors in various physiological and pathological processes. However, a limitation of using 2-methyl-3-{[4-(2-methylphenyl)-1-piperazinyl]methyl}-1H-indole is its relatively short half-life, which can make it difficult to maintain a consistent level of receptor blockade over extended periods of time.
Future Directions
There are several potential future directions for research involving 2-methyl-3-{[4-(2-methylphenyl)-1-piperazinyl]methyl}-1H-indole. One area of interest is investigating the role of serotonin 5-HT1A receptors in the development and progression of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another potential direction is investigating the potential therapeutic role of 2-methyl-3-{[4-(2-methylphenyl)-1-piperazinyl]methyl}-1H-indole in the treatment of psychiatric disorders such as anxiety and depression. Additionally, further research is needed to better understand the physiological and pathological effects of long-term blockade of serotonin 5-HT1A receptors.
Scientific Research Applications
2-methyl-3-{[4-(2-methylphenyl)-1-piperazinyl]methyl}-1H-indole has been used in numerous scientific studies to investigate the role of serotonin 5-HT1A receptors in various physiological and pathological processes. It has been shown to modulate anxiety, depression, cognition, pain perception, and cardiovascular function.
properties
IUPAC Name |
2-methyl-3-[[4-(2-methylphenyl)piperazin-1-yl]methyl]-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3/c1-16-7-3-6-10-21(16)24-13-11-23(12-14-24)15-19-17(2)22-20-9-5-4-8-18(19)20/h3-10,22H,11-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SACBXLQWPLOBMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)CC3=C(NC4=CC=CC=C43)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-3-[[4-(2-methylphenyl)piperazin-1-yl]methyl]-1H-indole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



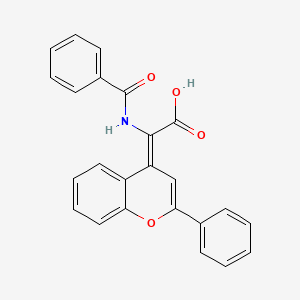
![2-methoxy-5-[(4-methyl-1,4-diazepan-1-yl)methyl]phenol](/img/structure/B3835181.png)
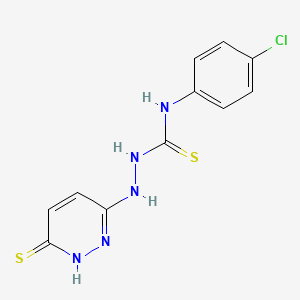
![(2-naphthylmethylene)[4-(phenyldiazenyl)phenyl]amine](/img/structure/B3835190.png)
![N,N'-[methylenebis(3-nitro-4,1-phenylene)]bis(2,2,2-trifluoroacetamide)](/img/structure/B3835197.png)

![3-[3-(9-anthryl)acryloyl]-4,6-dimethyl-2(1H)-pyridinone](/img/structure/B3835208.png)
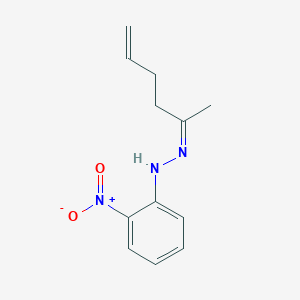

![4-chloro-1-methyl-N-{3-[(phenylacetyl)amino]phenyl}-1H-pyrazole-3-carboxamide](/img/structure/B3835234.png)
![2-{4-[4-(methylthio)benzyl]-1-piperazinyl}pyrimidine](/img/structure/B3835259.png)
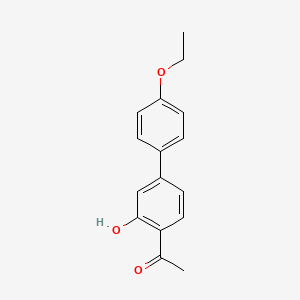
![1-[4-(2,4-dichlorophenoxy)butanoyl]-1H-benzimidazole](/img/structure/B3835265.png)
